molecular formula C16H13ClO4 B14633772 2-Acetyl-4-chlorophenyl 2-methoxybenzoate CAS No. 57006-71-0

2-Acetyl-4-chlorophenyl 2-methoxybenzoate

Cat. No.: B14633772
CAS No.: 57006-71-0
M. Wt: 304.72 g/mol
InChI Key: RAIDAGWMEVJDQA-UHFFFAOYSA-N
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Description

2-Acetyl-4-chlorophenyl 2-methoxybenzoate is an organic compound with the molecular formula C16H13ClO3 It is a derivative of benzoic acid and is characterized by the presence of an acetyl group, a chlorophenyl group, and a methoxybenzoate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetyl-4-chlorophenyl 2-methoxybenzoate typically involves the esterification of 2-methoxybenzoic acid with 2-acetyl-4-chlorophenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

2-Acetyl-4-chlorophenyl 2-methoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.

    Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Acetyl-4-chlorophenyl 2-methoxybenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Acetyl-4-chlorophenyl 2-methoxybenzoate involves its interaction with specific molecular targets. The acetyl group can act as an electrophile, facilitating reactions with nucleophilic sites on biological molecules. The chlorophenyl group may enhance the compound’s binding affinity to certain proteins or enzymes, thereby modulating their activity. The methoxybenzoate moiety can influence the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

    2-Acetyl-4-chlorophenyl 4-methoxybenzoate: Similar structure but with a different position of the methoxy group.

    2-Acetyl-4-methylphenyl 4-chlorobenzoate: Similar structure but with a methyl group instead of a methoxy group.

    2-Acetyl-4-chlorophenyl benzoate: Lacks the methoxy group.

Uniqueness

2-Acetyl-4-chlorophenyl 2-methoxybenzoate is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. The presence of both an acetyl and a methoxybenzoate group provides a balance of hydrophilic and lipophilic properties, making it versatile for various applications .

Properties

CAS No.

57006-71-0

Molecular Formula

C16H13ClO4

Molecular Weight

304.72 g/mol

IUPAC Name

(2-acetyl-4-chlorophenyl) 2-methoxybenzoate

InChI

InChI=1S/C16H13ClO4/c1-10(18)13-9-11(17)7-8-15(13)21-16(19)12-5-3-4-6-14(12)20-2/h3-9H,1-2H3

InChI Key

RAIDAGWMEVJDQA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)Cl)OC(=O)C2=CC=CC=C2OC

Origin of Product

United States

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